



## A Comprehensive Spectroscopic Analysis of 4-Methoxybenzylamine

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This technical guide provides an in-depth analysis of the spectral data for **4-Methoxybenzylamine**, a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

### **Spectroscopic Data**

The structural elucidation of **4-Methoxybenzylamine** is supported by a combination of spectroscopic techniques. The quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below.

#### 1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Methoxybenzylamine** are presented below.

Table 1: <sup>1</sup>H NMR Spectral Data for **4-Methoxybenzylamine** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.20	d	2H	Ar-H
6.86	d	2H	Ar-H
3.77	S	2H	-CH2-NH2
3.76	S	3H	-OCH₃
1.41	S	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz.[1]

Table 2: 13C NMR Spectral Data for **4-Methoxybenzylamine** 

Chemical Shift ( $\delta$ ) ppm	Assignment
158.25	C-OCH₃
136.82	Ar-C
128.56	Ar-CH
113.91	Ar-CH
55.41	-OCH₃
45.60	-CH <sub>2</sub> -NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz.[2]

#### 1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **4-Methoxybenzylamine** shows a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for 4-Methoxybenzylamine



m/z	Relative Intensity (%)	Assignment
137	49.0	[M] <sup>+</sup> (Molecular Ion)
136	100.0	[M-H]+
122	13.7	[M-CH₃] <sup>+</sup>
121	59.1	[M-NH <sub>2</sub> ] <sup>+</sup>
106	42.3	[M-CH2NH2]+
91	11.4	[C <sub>7</sub> H <sub>7</sub> ]+
77	26.7	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Source Temperature: 270 °C, Sample Temperature: 180 °C, 75 eV.[1]

#### 1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Methoxybenzylamine** exhibits characteristic absorption bands for the amine, aromatic, and ether functional groups.

Table 4: IR Spectral Data for 4-Methoxybenzylamine



Wavenumber (cm⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2830-2950	Medium	Aliphatic C-H stretch
1610, 1510, 1460	Strong	C=C stretch (aromatic ring)
1245	Strong	Asymmetric C-O-C stretch (aryl ether)
1030	Strong	Symmetric C-O-C stretch (aryl ether)
830	Strong	para-disubstituted benzene C- H bend

### **Experimental Protocols**

The following sections describe the general procedures for acquiring the spectral data presented above.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A solution of **4-Methoxybenzylamine** is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on an NMR spectrometer, such as a Bruker or Varian instrument, operating at a specific frequency for each nucleus (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C).
- Data Acquisition: The instrument is calibrated, and the sample is shimmed to obtain a
  homogeneous magnetic field. For ¹H NMR, a standard pulse sequence is used to acquire the
  free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C
  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and
  enhance the signal-to-noise ratio.



• Data Processing: The acquired spectra are processed by applying phase correction and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### 2.2. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  [3] For LC-MS, a soft ionization technique like Electrospray Ionization (ESI) is often used.[3]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

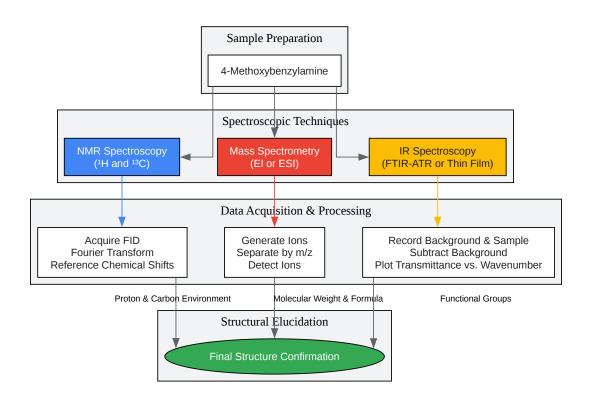
#### 2.3. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Methoxybenzylamine**, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[5] For solid samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.[6]
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm<sup>-1</sup>).



## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-Methoxybenzylamine**.



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